molecular formula C7H19N3 B129725 Spermidine CAS No. 124-20-9

Spermidine

Cat. No. B129725
CAS RN: 124-20-9
M. Wt: 145.25 g/mol
InChI Key: ATHGHQPFGPMSJY-UHFFFAOYSA-N
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Description

Spermidine is a polyamine compound found in ribosomes and living tissues, playing various metabolic functions within organisms . It was originally isolated from semen . Spermidine is an aliphatic polyamine, and its formation is catalyzed by spermidine synthase (SPDS) from putrescine . It is a precursor to other polyamines, such as spermine and its structural isomer thermospermine .


Synthesis Analysis

Spermidine is synthesized from putrescine . A novel efficient whole-cell biocatalytic method for spermidine biosynthesis was designed and constructed by co-expressing homoserine dehydrogenase (HSD), carboxyspermidine dehydrogenase (CASDH), and carboxyspermidine decarboxylase (CASDC) .


Molecular Structure Analysis

The molecular structure of spermidine has been analyzed in several studies . The structure of spermidine synthase, the enzyme responsible for the synthesis of spermidine, has been compared with its homologs revealing a conformational change in the α6 helix linked to the gate-keeping loop .


Chemical Reactions Analysis

Spermidine plays a crucial role in various biological processes. It regulates biological processes, such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor (NMDA receptor), which has been associated with nitric oxide synthase (NOS) and cGMP/PKG pathway activation and a decrease of Na+, K±ATPase activity in cerebral cortex synaptosomes .


Physical And Chemical Properties Analysis

Spermidine is a colorless liquid with an ichthyol, ammoniacal odor . It has a chemical formula of C7H19N3 and a molar mass of 145.250 g·mol−1 . It has a density of 925 mg mL−1 and a melting point of 22 to 25 °C .

Scientific Research Applications

Antioxidative and Anti-inflammatory Effects

Spermidine has been found to protect against oxidative stress and inflammation. In studies using macrophages and zebrafish, spermidine significantly inhibited the production of pro-inflammatory mediators and cytokines, and reduced lipopolysaccharide-induced intracellular accumulation of reactive oxygen species. This suggests its potential as a therapeutic intervention for inflammatory and oxidative disorders (Jeong et al., 2017).

Longevity and Autophagy Induction

Spermidine has been shown to prolong the lifespan of various model organisms, including yeast, nematodes, and flies, and to reduce age-related oxidative protein damage in mice. This is primarily due to its role in inducing autophagy, a process that mediates cytoprotection against various noxious agents and can contribute to longevity (Madeo et al., 2010).

Cardiovascular Health

Spermidine has been found to reduce lipid accumulation and necrotic core formation in atherosclerotic plaques, suggesting its beneficial role in preventing vascular disease. This effect is achieved through stimulation of cholesterol efflux and is driven by autophagy in vascular smooth muscle cells (Michiels et al., 2016).

Neuroprotective and Cognitive Benefits

In a study involving older adults at risk for dementia, spermidine supplementation was associated with enhanced memory performance. This suggests its potential utility in preventing memory loss and cognitive decline associated with aging (Wirth et al., 2018).

Lung Health

Spermidine has been shown to attenuate lung fibrosis by inducing autophagy and inhibiting cell death pathways in mice. This indicates its potential as a therapeutic agent for idiopathic pulmonary fibrosis treatment (Baek et al., 2020).

Dietary and Nutritional Significance

Spermidine's levels decline with aging, and increasing its intake through diet has been associated with reduced mortality and improved health span. This highlights the importance of dietary sources of spermidine in human health and longevity (Madeo et al., 2018).

Safety And Hazards

Spermidine has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Spermidine has immense potential in antiaging and reducing age-related neurological, cardiovascular diseases, and increasing lifespan . It exerts its action primarily by enhancing autophagy and additionally by anti-oxidant, anti-inflammatory, improving proteostasis, reducing telomere attrition, etc . Chemically modified derivatives of spermidine hold great potential for prognostic, diagnostic, and therapeutic applications against various malignancies .

properties

IUPAC Name

N'-(3-aminopropyl)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHGHQPFGPMSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036645
Record name N-(3-Aminopropyl)-4-aminobutylamine
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Molecular Weight

145.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Spermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001257
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Spermidine

CAS RN

124-20-9
Record name Spermidine
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Record name Spermidine
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Record name Spermidine
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Record name 1,4-Butanediamine, N1-(3-aminopropyl)-
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Record name N-(3-Aminopropyl)-4-aminobutylamine
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Record name 4-azaoctamethylenediamine
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Record name SPERMIDINE
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Record name Spermidine
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URL http://www.hmdb.ca/metabolites/HMDB0001257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Spermidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03566
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Spermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In vivo, the first step in the biosynthesis of spermidine and spermine is decarboxylation of ornithine (2,5-diaminopentanoic acid, H2 N(CH2)3CH(NH2)CO2H) by ornithine decarboxylase (ODC) to yield putrescine. Spermidine is then synthesized by transfer of an activated aminopropyl group from S-adenosyl S-methyl homocystaeamine to putrescine. Spermine is formed by addition of a further aminopropyl group to spermidine.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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